N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a pyrazole ring and a furan ring
Mechanism of Action
Target of Action
It’s worth noting that compounds containing theindole nucleus and pyrazole derivatives have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, suggesting that they may interact with a variety of targets within the body.
Mode of Action
Compounds containingindole and pyrazole structures have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It’s worth noting thatindole derivatives have been found to possess various biological activities, which suggests that they may affect a variety of biochemical pathways .
Result of Action
Given the wide range of biological activities associated withindole and pyrazole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide has been found to interact with human recombinant alkaline phosphatase, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP)
Molecular Mechanism
Related compounds have been observed to form complexes with metal ions , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of a hydrazine derivative with a 1,3-diketone under acidic conditions.
Attachment of the furan ring: The pyrazole derivative is then reacted with a furan-2-carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
Uniqueness
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is unique due to the combination of the pyrazole and furan rings, which can confer distinct electronic and steric properties. This uniqueness can result in specific biological activities and applications that are not observed with similar compounds.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-17(15-7-4-3-5-8-15)14(2)21(20-13)11-10-19-18(22)16-9-6-12-23-16/h3-9,12H,10-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATWYVAJQOUSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CO2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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